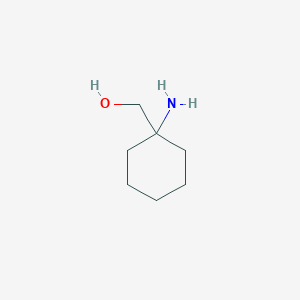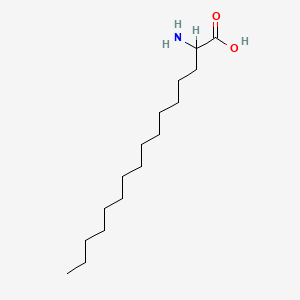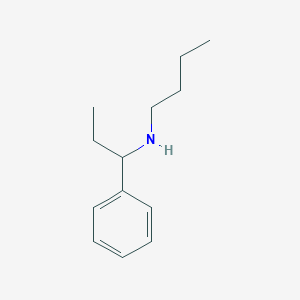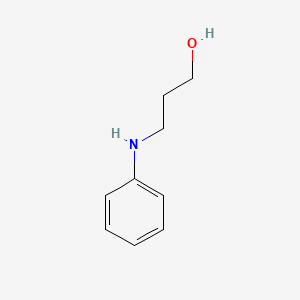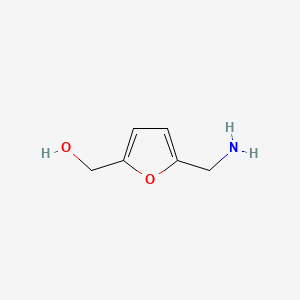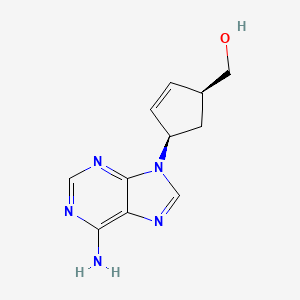
1-Azido-2-bromobenzene
Overview
Description
1-Azido-2-bromobenzene is an aromatic azide compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is commonly used in organic synthesis, particularly in copper(I)-catalyzed azide-alkyne cycloaddition reactions and palladium-catalyzed cross-coupling reactions . This compound is known for its high reactivity and versatility in forming various derivatives.
Mechanism of Action
Target of Action
1-Azido-2-bromobenzene is an aromatic azide that is generally used in copper(I)-catalyzed azide-alkyne cycloaddition reactions . It can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives . The primary targets of this compound are therefore the copper(I) catalyst and arylboronic acids in these reactions.
Mode of Action
The compound interacts with its targets through copper(I)-catalyzed azide-alkyne cycloaddition reactions and palladium-catalyzed cross-coupling reactions . In the former, the azide group of this compound reacts with an alkyne in the presence of a copper(I) catalyst to form a triazole. In the latter, the bromine atom of this compound is replaced by an aryl group from an arylboronic acid in a reaction catalyzed by palladium .
Biochemical Pathways
It’s known that azides can be used in click chemistry, a powerful chemical reaction with excellent bioorthogonality features . This suggests that this compound could potentially be involved in various biochemical pathways through its incorporation into biomolecules via click chemistry.
Pharmacokinetics
Its metabolism would likely involve enzymatic reactions, potentially including those catalyzed by cytochrome P450 enzymes . Excretion would likely occur via the kidneys, although this would depend on the compound’s solubility and other physicochemical properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In copper(I)-catalyzed azide-alkyne cycloaddition reactions, the result would be the formation of a triazole ring . In palladium-catalyzed cross-coupling reactions, the result would be the formation of azido-bis-aryl derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of copper(I)-catalyzed azide-alkyne cycloaddition reactions can be affected by the concentration of the copper(I) catalyst, the temperature, and the pH of the reaction environment . Similarly, the efficiency of palladium-catalyzed cross-coupling reactions can be influenced by the concentration of the palladium catalyst, the nature of the arylboronic acid, and other reaction conditions .
Biochemical Analysis
Biochemical Properties
1-Azido-2-bromobenzene plays a significant role in biochemical reactions due to its reactivity as an azide compound. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in copper (I)-catalyzed azide-alkyne cycloaddition reactions, which are widely used in bioconjugation and labeling of biomolecules . The azide group in this compound can form covalent bonds with alkyne groups in biomolecules, facilitating the creation of stable conjugates. Additionally, it can undergo palladium-catalyzed cross-coupling reactions with arylboronic acids to form azido-bis-aryl derivatives .
Cellular Effects
This compound influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s azide group can participate in click chemistry reactions, enabling the labeling and tracking of biomolecules within cells. This can provide insights into cellular processes and interactions. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity as an azide compound. It can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles. This reactivity allows it to form covalent bonds with biomolecules, such as proteins and nucleic acids. Additionally, this compound can participate in click chemistry reactions, where it reacts with alkyne groups to form stable triazole linkages . These reactions are often catalyzed by copper (I) ions, which facilitate the formation of the triazole ring.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Over time, this compound may degrade, leading to changes in its reactivity and effectiveness in biochemical reactions. Long-term studies in in vitro and in vivo settings can provide insights into the compound’s stability and any potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can exhibit toxic or adverse effects at high doses . For example, in mice, high doses of bromobenzene, a related compound, have been associated with hepatic injury and changes in enzyme levels . It is important to determine the threshold effects and safe dosage levels of this compound in animal models to ensure its safe use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which can oxidize the compound to form reactive intermediates . These intermediates can further react with biomolecules, leading to potential toxic effects. The metabolic fate of this compound and its metabolites can provide insights into its biological activity and potential risks.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport mechanisms of this compound can provide insights into its bioavailability and potential effects on different tissues.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Studying the subcellular localization of this compound can provide insights into its role in cellular processes and interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-2-bromobenzene is typically synthesized by reacting bromobenzene with sodium azide. The reaction is carried out in an aqueous ammonia solution under anhydrous conditions . The general reaction scheme is as follows:
C6H5Br+NaN3→C6H4BrN3+NaBr
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions: It is commonly used in copper(I)-catalyzed azide-alkyne cycloaddition reactions to form triazoles.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling with arylboronic acids to form azido-bis-aryl derivatives.
Common Reagents and Conditions
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition: Requires copper(I) catalysts and alkyne substrates.
Palladium-Catalyzed Cross-Coupling: Requires palladium catalysts and arylboronic acids.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Azido-Bis-Aryl Derivatives: Formed from palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
1-Azido-2-bromobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Azido-4-bromobenzene: Similar in structure but with the azido group at the para position.
2-Azido-1-bromobenzene: Similar in structure but with the azido group at the ortho position.
Uniqueness
1-Azido-2-bromobenzene is unique due to its specific substitution pattern, which allows for selective reactions and the formation of distinct products. Its reactivity in both azide-alkyne cycloaddition and palladium-catalyzed cross-coupling reactions makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-azido-2-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVQEONXPGQIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340017 | |
| Record name | o-Bromophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3302-39-4 | |
| Record name | o-Bromophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-2-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


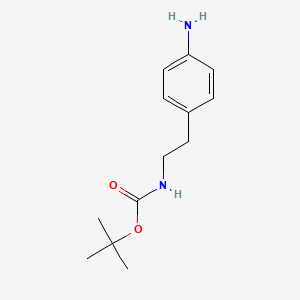
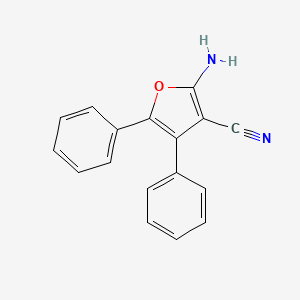
![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)
![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)
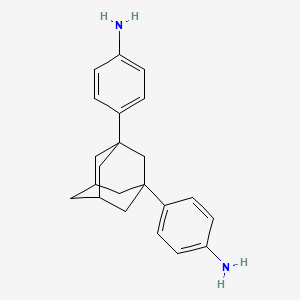
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)

